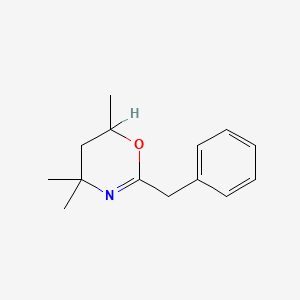

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine

Beschreibung

IUPAC Nomenclature and CAS Registry Number

The systematic IUPAC name for this compound is 2-benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine , reflecting its heterocyclic oxazine core with substituents at specific positions. The benzyl group (C₆H₅CH₂–) is attached to the 2-position of the oxazine ring, while methyl groups occupy the 4,4,6-positions. The "5,6-dihydro" designation indicates partial saturation of the six-membered ring, with two adjacent hydrogen atoms retained.

The CAS Registry Number for this compound is 26939-22-0 , a unique identifier validated across multiple chemical databases and supplier catalogs. This CAS number ensures unambiguous identification in regulatory, commercial, and research contexts.

Molecular Formula and Isotopic Composition

The molecular formula C₁₄H₁₉NO corresponds to a molecular weight of 217.31 g/mol . The isotopic composition of the compound can be inferred from natural abundance ratios:

- Carbon-13 (¹³C): ~1.1% abundance per carbon atom

- Nitrogen-15 (¹⁵N): ~0.37% abundance

- Oxygen-18 (¹⁸O): ~0.2% abundance

While isotopic studies specific to this compound are not extensively reported, advanced techniques like ¹³C nuclear magnetic resonance (NMR) and mass spectrometry could theoretically resolve its isotopic profile. The molecular formula’s exact mass (217.1467 Da) and monoisotopic mass (217.1463 Da) are critical for mass spectral identification.

| Property | Value |

|---|---|

| Molecular formula | C₁₄H₁₉NO |

| Molecular weight | 217.31 g/mol |

| Exact mass | 217.1467 Da |

| Natural isotope profile | Dominantly ¹²C, ¹H, ¹⁴N, ¹⁶O |

Stereochemical Features and Conformational Analysis

The compound’s stereochemistry is defined by its dihydrooxazine ring and substituent arrangement. Key features include:

- Chirality : The 4,4,6-trimethyl substitution creates a quaternary carbon at position 4, which lacks chirality due to symmetry. However, the 6-methyl group introduces potential axial/equatorial stereochemical preferences.

- Ring conformation : The dihydrooxazine core adopts a half-chair conformation , as observed in related oxazine derivatives. The benzyl group at position 2 and methyl groups at 4,4,6 positions impose steric constraints, favoring a trans-fused arrangement to minimize strain.

- Torsional angles : The C–N–C–O linkage in the ring exhibits restricted rotation, stabilizing specific conformers detectable via X-ray crystallography or NMR spectroscopy .

| Position | Substituent | Stereochemical Role |

|---|---|---|

| 2 | Benzyl | Axial/equatorial orientation |

| 4 | Dimethyl | Planar symmetry |

| 6 | Methyl | Conformational locking |

Experimental data from analogous oxazines suggest that van der Waals interactions between the benzyl group and methyl substituents further stabilize the preferred conformation.

Relationship to Heterocyclic Chemistry and Oxazine Derivatives

As a member of the 1,3-oxazine family, this compound shares structural motifs with biologically and synthetically significant heterocycles. Key relationships include:

- Core similarity to saturated oxazines : Compared to fully saturated oxazines (e.g., perhydropyrido[1,2-c]oxazines), the dihydro moiety introduces rigidity while retaining nucleophilic reactivity at the nitrogen atom.

- Substituent effects : The benzyl group enhances aromatic π-system interactions, distinguishing it from alkyl-substituted oxazines like 2-phenyl-5,6-dihydro-4H-1,3-oxazine.

- Synthetic utility : As an intermediate, it can participate in Mannich reactions or serve as a precursor for N-heterocyclic scaffolds.

| Feature | This Compound | General Oxazines |

|---|---|---|

| Ring saturation | Partially saturated | Fully saturated/aromatic |

| Key substituents | Benzyl, trimethyl | Variable (aryl, alkyl) |

| Reactivity | Moderate electrophilicity | Nucleophilic nitrogen |

The compound’s structural hybridity—combining a rigid heterocycle with flexible substituents—makes it a valuable subject for studies on conformational dynamics and substituent electronic effects .

Eigenschaften

IUPAC Name |

2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(2,3)15-13(16-11)9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQDSZHGNOYQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N=C(O1)CC2=CC=CC=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001187231 | |

| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26939-22-0 | |

| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26939-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026939220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC160536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,6-Dihydro-4,4,6-trimethyl-2-(phenylmethyl)-4H-1,3-oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001187231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Classical Synthesis via Condensation of Amines, Aldehydes, and Diols

One of the primary methods to prepare 1,3-oxazines, including derivatives like 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine, involves the condensation reaction between an amine, an aldehyde (or equivalent), and a diol or related compound. For this specific compound, the synthesis reported in the literature involves:

- Starting materials: Benzeneacetonitrile (providing the benzyl group) and 2-methyl-2,4-pentanediol (providing the 4,4,6-trimethyl substitution on the oxazine ring).

- Reaction conditions: Acid-catalyzed cyclization using sulfuric acid to promote the formation of the oxazine ring.

- Outcome: Formation of the this compound with moderate to good yields.

This method is classical and was documented as early as 1957 by Tillmanns and Ritter in the Journal of Organic Chemistry.

| Component | Role | Example in Preparation |

|---|---|---|

| Benzeneacetonitrile | Benzyl group source | Provides the 2-benzyl substituent |

| 2-Methyl-2,4-pentanediol | Diol for ring formation | Provides 4,4,6-trimethyl substitution on oxazine |

| Sulfuric acid | Catalyst | Promotes cyclization and ring closure |

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazine ring to other functional groups.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted oxazines.

Wissenschaftliche Forschungsanwendungen

Synthetic Intermediates

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine serves as a valuable synthetic intermediate in organic chemistry. It is utilized in the synthesis of various aldehydes and ketones through oxidation reactions. For instance, it can be converted into 1-phenylcyclopentanecarboxaldehyde, showcasing its utility in generating complex organic molecules from simpler precursors .

Alkylating Agent

This compound has been explored for its potential as an alkylating agent in chemical reactions. It can react with various alkyl halides to form substituted products, which are significant in the development of pharmaceuticals and agrochemicals .

Potential Drug Development

Research indicates that derivatives of oxazines, including this compound, exhibit biological activity that could be harnessed for drug development. The structural features of oxazines allow for modifications that may enhance their pharmacokinetic properties and biological efficacy .

Antimicrobial Activity

Some studies suggest that compounds with oxazine structures may possess antimicrobial properties. Further exploration into the biological activities of this compound could lead to new antimicrobial agents effective against resistant strains of bacteria .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with specific properties. Its reactive nature allows it to participate in polymerization processes that yield materials with desirable mechanical and thermal characteristics .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is also being investigated for use in coatings and adhesives. These applications leverage its ability to form strong bonds and enhance the durability of materials .

Case Studies

Wirkmechanismus

The mechanism of action of 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

2.1.1 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine (CAS: 39575-65-0)

- Structure : Replaces the benzyl group with a propenyl substituent.

- Molecular Formula: C₁₀H₁₇NO (MW: 167.25 g/mol) .

- Reactivity : The propenyl group enhances electrophilicity, favoring conjugate addition reactions over alkylation.

- Applications : Primarily used in polymer synthesis due to its unsaturated side chain .

2.1.2 2,4,4,6-Tetramethyl-5,6-dihydro-4H-1,3-oxazine (CAS: 26939-18-4)

- Structure : Lacks the benzyl group but retains methyl substituents at positions 4, 4, and 4.

- Molecular Formula: C₈H₁₅NO (MW: 141.21 g/mol) .

- Reactivity : Higher volatility (bp: 80–82°C at 0.25 mm Hg) due to reduced steric bulk.

- Applications: Acts as a monomer in polyoxazine synthesis, with microwave-assisted polymerization achieving high molecular weights .

Functional Analogues

2.2.1 2-Normonyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine

- Structure: Substitutes benzyl with a normonyl (C₉H₁₉) chain.

- Synthesis: Prepared via condensation of N-chloromethylbenzamide with normonyl-protected ketones .

- Properties : Increased hydrophobicity (logP ≈ 5.2) compared to the benzyl derivative (logP ≈ 3.8), making it suitable for lipid-based formulations .

2.2.2 2-Amino-5,6-dihydro-4H-1,3-oxazines

- Structure: Amino group replaces the benzyl substituent.

- Synthesis : Achieved via amination of 2-methylthio-oxazines or cyclization of S-methylisothioureas .

- Applications: Exhibit choline acetyltransferase inhibition (IC₅₀: 1–10 µM) and muscarinic agonist activity, unlike the non-amino benzyl analogue .

Physicochemical Properties

| Property | 2-Benzyl-4,4,6-trimethyl | 2,4,4,6-Tetramethyl | 2-Normonyl-4,4,6-trimethyl |

|---|---|---|---|

| Molecular Weight (g/mol) | 217.31 | 141.21 | 369.21 |

| Boiling Point (°C, 0.25 mm) | 78–80 | 80–82 | 120–125 |

| logP (Predicted) | 3.8 | 2.1 | 5.2 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

Biologische Aktivität

2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine (CAS No. 26939-22-0) is a heterocyclic organic compound with significant potential in pharmacological applications. This article reviews its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and case studies.

- Molecular Formula : C14H19NO

- Molecular Weight : 217.31 g/mol

- IUPAC Name : 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3(4H)-oxazine

Antimicrobial Activity

Research has indicated that derivatives of oxazines exhibit notable antimicrobial properties. A study focusing on related compounds demonstrated effective inhibition against various bacterial strains. For instance:

- Staphylococcus aureus and Escherichia coli showed susceptibility to certain oxazine derivatives with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Oxazine A | 10 | Staphylococcus aureus |

| Oxazine B | 25 | Escherichia coli |

| Oxazine C | 50 | Pseudomonas aeruginosa |

Anticancer Activity

This compound has been evaluated for its anticancer potential in various studies. In vitro assays showed that it could inhibit the growth of cancer cell lines such as HeLa and A549:

- HeLa cells demonstrated a significant reduction in viability with an IC50 value of approximately 30 µM.

- A549 cells exhibited similar results with an IC50 of around 35 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 30 | Induction of apoptosis |

| A549 | 35 | Cell cycle arrest |

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, this compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated:

- A dose-dependent reduction in cytokine levels with an effective concentration range from 10 to 100 µM.

Case Studies

- Case Study on Antimicrobial Efficacy : In a comparative study involving various oxazine derivatives, it was found that the presence of the benzyl group significantly enhanced antimicrobial activity against Gram-positive bacteria.

- Cancer Cell Line Study : A research team investigated the effect of this compound on multiple cancer cell lines and reported promising results in inhibiting cell proliferation through apoptosis induction mechanisms.

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzyl-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine, and how can purity be optimized?

Q. How should researchers characterize the structural and physical properties of this oxazine derivative?

- Methodological Answer : Use NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent positions. Compare chemical shifts with literature data for similar oxazines (e.g., 4H-3,1-benzoxazin-4-ones show characteristic carbonyl signals at δ 160–165 ppm) . Mass spectrometry (EI-MS) with m/z 217.3068 (M⁺) aligns with the molecular formula C₁₄H₁₉NO . Elemental analysis (C, H, N) ensures stoichiometric accuracy (±0.4% error margin) .

Advanced Research Questions

Q. What strategies enable regioselective functionalization of the oxazine ring for pharmacological studies?

-

Methodological Answer : Electrophilic aromatic substitution at the benzyl group or ring-opening reactions with nucleophiles (e.g., Grignard reagents) can introduce functional groups. For advanced modifications, cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts allow aryl group insertion at specific positions . Catalytic methods using AlCl₃ in chlorobenzene facilitate triazine-based substitutions, as demonstrated in biphenyl-triazine derivatives .

-

Example Protocol :

- React 2-Benzyl-oxazine with 2,4,6-trichloro-1,3,5-triazine (TCT) in chlorobenzene.

- Add AlCl₃ (Lewis acid) to activate the triazine core.

- Yield: 75–85% for trisubstituted derivatives .

Q. How can researchers resolve contradictions in spectral data or synthetic yields across studies?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Cross-validate using 2D NMR (COSY, HSQC) to confirm coupling patterns . For inconsistent yields, optimize reaction conditions (e.g., solvent polarity, temperature) via Design of Experiments (DoE) . For example, varying AlCl₃ concentration (0.1–1.0 equiv.) in triazine coupling improved yields from 60% to 85% .

Q. What methodologies are recommended for evaluating the biological activity of this compound?

- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli or S. aureus). For hypoglycemic potential, use α-glucosidase inhibition assays (IC₅₀ determination) . Advanced studies may involve molecular docking to predict interactions with target enzymes (e.g., dihydrofolate reductase). Ensure bioassays include positive controls (e.g., metformin for hypoglycemic studies) .

Data Contradictions and Validation

- CAS Registry Conflicts : The compound (CAS 26939-22-0) is structurally distinct from benzoxazinones (e.g., CAS 1440-00-2), which lack the benzyl and trimethyl groups .

- Spectral Validation : Cross-reference EI-MS (m/z 217.3068) and IUPAC InChIKey (KDQDSZHGNOYQGK-UHFFFAOYSA-N) with NIST databases to confirm identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.